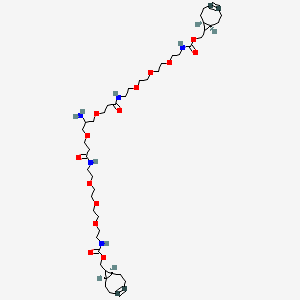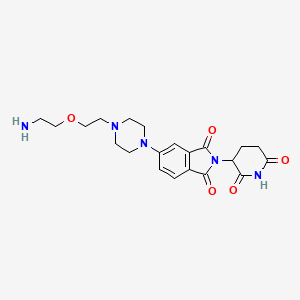
Amino-bis-PEG3-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-bis-PEG3-BCN is a heterotrifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties and a secondary amine. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its high reactivity and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the conjugation of BCN groups to a polyethylene glycol (PEG) chain. The synthetic route typically involves:
Activation of BCN Groups: BCN groups are activated using suitable reagents.
Conjugation to PEG Chain: The activated BCN groups are then conjugated to a PEG chain, forming the bis-PEG3-BCN structure.
Introduction of Amino Group: Finally, an amino group is introduced to the PEG chain, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of BCN and PEG are reacted under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Amino-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules are commonly used as reactants.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation applications .
Scientific Research Applications
Amino-bis-PEG3-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Amino-bis-PEG3-BCN involves its high reactivity towards azide groups through SPAAC reactions. The BCN moieties undergo strain-promoted cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-BCN: Similar structure but with a longer PEG chain.
Amino-bis-PEG2-BCN: Similar structure but with a shorter PEG chain.
Amino-PEG3-DBCO: Contains dibenzocyclooctyne (DBCO) instead of BCN
Uniqueness
Amino-bis-PEG3-BCN is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of two BCN moieties enhances its reactivity and versatility in bioconjugation applications .
Properties
Molecular Formula |
C47H77N5O14 |
|---|---|
Molecular Weight |
936.1 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C47H77N5O14/c48-37(33-63-19-13-44(53)49-15-21-57-25-29-61-31-27-59-23-17-51-46(55)65-35-42-38-9-5-1-2-6-10-39(38)42)34-64-20-14-45(54)50-16-22-58-26-30-62-32-28-60-24-18-52-47(56)66-36-43-40-11-7-3-4-8-12-41(40)43/h37-43H,5-36,48H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)/t37?,38-,39+,40-,41+,42?,43? |
InChI Key |
VVMOGVLTUWAOKE-HETSUFEZSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)N)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)

![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)


![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
